molecular formula C13H10BrNO2 B11080058 (4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11080058
M. Wt: 292.13 g/mol
InChI Key: AOMSWKFIDOUWCG-ICVSQMLFSA-N
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Description

2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that features a bromophenyl group, a butenylidene moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The bromophenyl group can be introduced via bromination reactions, while the butenylidene moiety can be added through aldol condensation or similar reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the oxazole ring can interact with biological macromolecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and oxazole-containing molecules. Examples include:

  • 2-(3-BROMOPHENYL)-1,3-OXAZOLE
  • 4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE

Uniqueness

2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the bromophenyl group and the butenylidene moiety within the oxazole ring system distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(E)-but-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C13H10BrNO2/c1-2-3-7-11-13(16)17-12(15-11)9-5-4-6-10(14)8-9/h2-8H,1H3/b3-2+,11-7-

InChI Key

AOMSWKFIDOUWCG-ICVSQMLFSA-N

Isomeric SMILES

C/C=C/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)Br

Canonical SMILES

CC=CC=C1C(=O)OC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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